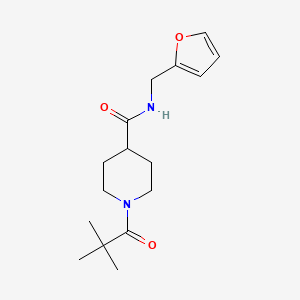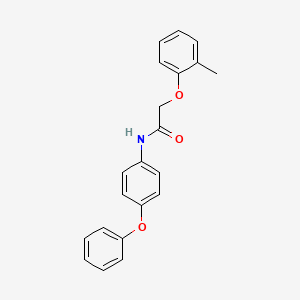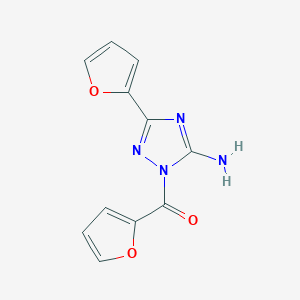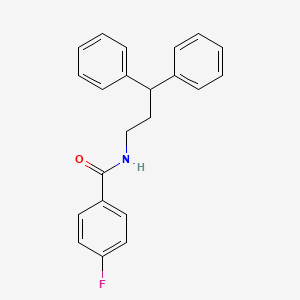![molecular formula C14H16N4O3 B5857888 N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea, also known as BDBU, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDBU is a urea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea is not fully understood, but it is believed to act as a nucleophile in many reactions. This compound has been found to be a versatile ligand, forming stable complexes with a variety of metals through coordination of the pyrazole and urea groups.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In one study, this compound was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea in laboratory experiments is its versatility as a ligand for a variety of metals. This compound has been found to be an effective ligand for many metals, making it a useful tool for catalytic reactions and other synthetic applications.
One limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been found to have cytotoxic effects in some cell lines, and care should be taken when handling the compound.
Direcciones Futuras
There are a number of potential future directions for research on N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea. One area of interest is its use as a ligand for new metal catalysts, particularly for reactions involving challenging substrates.
Another area of interest is the development of new synthetic methods using this compound as a reagent. This compound has been used in a number of reactions to synthesize new compounds, and there is potential for the development of new methods using this compound as a key reagent.
Finally, there is potential for the development of new applications for this compound in the biomedical field. This compound has been found to have antifungal and antibacterial properties, and there is potential for the development of new antimicrobial agents based on this compound.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then treated with urea to yield this compound.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea has been studied for its potential applications in a variety of scientific research areas. One area of interest is its use as a ligand for metal catalysts in organic synthesis. This compound has been found to be an effective ligand for a variety of metals, including palladium, platinum, and gold, and has been used in a number of catalytic reactions.
Another area of research interest is this compound's potential as a reagent for the synthesis of new compounds. This compound has been used in a number of reactions to synthesize new compounds with interesting properties, such as fluorescent dyes and antimicrobial agents.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-5-11(17-18(9)2)7-15-14(19)16-10-3-4-12-13(6-10)21-8-20-12/h3-6H,7-8H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKUKQLDXIOZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5857844.png)
![5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B5857865.png)

![N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5857880.png)

